molecular formula C10H19N3 B15342611 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine CAS No. 34608-69-0

1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine

Cat. No.: B15342611
CAS No.: 34608-69-0
M. Wt: 181.28 g/mol
InChI Key: VGJMDJBTNRHIML-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine typically involves the reaction of piperazine with a suitable tetrahydropyridine derivative under controlled conditions. One common method includes the use of N-methylpiperazine and 2,3,4,5-tetrahydropyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield fully saturated piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, NaBH4

    Substitution: Alkyl halides, acyl chlorides, NaOH, KOH

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Saturated piperazine derivatives

    Substitution: N-alkyl or N-acyl piperazine derivatives

Scientific Research Applications

1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

34608-69-0

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-methyl-4-(2,3,4,5-tetrahydropyridin-6-yl)piperazine

InChI

InChI=1S/C10H19N3/c1-12-6-8-13(9-7-12)10-4-2-3-5-11-10/h2-9H2,1H3

InChI Key

VGJMDJBTNRHIML-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NCCCC2

Origin of Product

United States

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